molecular formula C19H20FN3O2 B4995413 N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide

カタログ番号 B4995413
分子量: 341.4 g/mol
InChIキー: CBVXHYOXOKNSOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as DFP-10825, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyrrolidinecarboxamide derivatives and has shown promising results in various preclinical studies.

作用機序

DFP-10825 exerts its effects through the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, DFP-10825 reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
DFP-10825 has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been found to possess antitumor activity and has the potential to be used in cancer therapy. Additionally, DFP-10825 has been found to be well-tolerated and does not exhibit significant toxicity.

実験室実験の利点と制限

One of the major advantages of DFP-10825 is its potent anti-inflammatory and analgesic effects. This makes it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 has been found to possess antitumor activity, making it a potential candidate for cancer therapy.
One of the limitations of DFP-10825 is its relatively short half-life, which may limit its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.

将来の方向性

There are several future directions for the research and development of DFP-10825. One potential direction is the optimization of the synthesis process to improve the yield and purity of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound.
Another potential direction is the development of DFP-10825 as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials.
Lastly, the antitumor activity of DFP-10825 should be further investigated to determine its potential as a cancer therapy. This could involve the development of novel drug delivery systems to improve the bioavailability and efficacy of the compound in cancer cells.
Conclusion:
In conclusion, DFP-10825 is a novel compound with promising therapeutic applications. It exhibits potent anti-inflammatory and analgesic effects and has the potential to be used in the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 possesses antitumor activity and may be a potential candidate for cancer therapy. Further research is needed to optimize the synthesis process, determine the optimal dosage and administration route, and investigate the antitumor activity of this compound.

合成法

DFP-10825 can be synthesized by a multi-step process involving the reaction of 4-fluoroaniline with ethyl 2-oxo-4-phenylbutyrate to form an intermediate compound. This intermediate is then reacted with dimethylamine to obtain the final product, DFP-10825. The synthesis of this compound is relatively simple and can be performed on a large scale.

科学的研究の応用

DFP-10825 has shown potential therapeutic applications in various preclinical studies. It has been found to exhibit potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DFP-10825 has been shown to possess antitumor activity and has the potential to be used in cancer therapy.

特性

IUPAC Name

N-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-22(2)16-9-5-15(6-10-16)21-19(25)13-11-18(24)23(12-13)17-7-3-14(20)4-8-17/h3-10,13H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVXHYOXOKNSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。